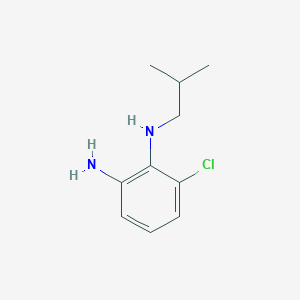

6-Chloro-N1-isobutylbenzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-N-(2-methylpropyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7,13H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHGVAKHRNVFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Chloro N1 Isobutylbenzene 1,2 Diamine

Reactions Involving Amine Functionalities

The presence of both a primary and a secondary amine in 6-Chloro-N1-isobutylbenzene-1,2-diamine allows for selective reactions under controlled conditions. The differential reactivity of these two amino groups is a key feature in its synthetic applications.

Acylation Reactions for Amide Formation

The amine functionalities of this compound readily undergo acylation with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. The reaction typically proceeds at the less sterically hindered primary amine (N2) under mild conditions. However, di-acylation can occur under more forcing conditions or with an excess of the acylating agent. The use of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrogen halide byproduct. nih.gov

Table 1: Representative Acylation Reactions

| Acylating Agent | Reaction Conditions | Product |

|---|---|---|

| Acetyl Chloride | Et3N, CH2Cl2, 0 °C to rt | N-(2-amino-4-chloro-phenyl)-N-isobutyl-acetamide |

| Benzoyl Chloride | Pyridine, THF, rt | N-(2-amino-4-chloro-phenyl)-N-isobutyl-benzamide |

Note: The data in this table is representative of general acylation reactions of similar o-phenylenediamines and may not reflect experimentally verified results for this compound.

N-Alkylation and N-Arylation Reactions

Further substitution on the amine groups can be achieved through N-alkylation and N-arylation reactions. N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. Due to the presence of the existing isobutyl group on N1, further alkylation at this position is sterically hindered. Therefore, alkylation predominantly occurs at the N2 position.

N-arylation, typically achieved through Buchwald-Hartwig or Ullmann condensation type reactions, allows for the introduction of various aryl groups. These reactions often require a catalyst, such as a palladium or copper complex, a base, and an appropriate solvent.

Table 2: Examples of N-Alkylation and N-Arylation Reactions

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Methyl Iodide | K2CO3, Acetonitrile, reflux | 6-Chloro-N1-isobutyl-N2-methylbenzene-1,2-diamine |

| Benzaldehyde, NaBH4 | Methanol, rt | N2-Benzyl-6-chloro-N1-isobutylbenzene-1,2-diamine |

Note: The data in this table is representative of general N-alkylation and N-arylation reactions of o-phenylenediamines and may not reflect experimentally verified results for this compound.

Condensation Reactions with Carbonyl Compounds for Imine and Schiff Base Formation

The primary amine at the N2 position of this compound can readily condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The resulting imines are versatile intermediates that can be used in various subsequent transformations.

Cyclization Reactions Leading to Heterocyclic Systems

The 1,2-diamine functionality is a key structural motif for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds.

Synthesis of Benzimidazole (B57391) Derivatives from this compound

One of the most important applications of o-phenylenediamines is the synthesis of benzimidazoles, a class of heterocycles with significant importance in medicinal chemistry. youtube.com The reaction of this compound with various one-carbon electrophiles, such as aldehydes or carboxylic acids and their derivatives, leads to the formation of 5-chloro-1-isobutyl-1H-benzimidazole derivatives. The reaction with aldehydes, often carried out in the presence of an oxidizing agent, or with carboxylic acids under acidic conditions and heat, proceeds through an initial condensation followed by cyclization and dehydration/oxidation. scbt.com The commercial availability of compounds like 5-chloro-1-isobutyl-1H-benzimidazole-2-thiol suggests that the parent diamine is a viable precursor for such syntheses. nih.gov

Table 3: Synthesis of Benzimidazole Derivatives

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Formic Acid | Reflux | 5-Chloro-1-isobutyl-1H-benzimidazole |

| Benzaldehyde | p-TsOH, Toluene (B28343), reflux | 5-Chloro-1-isobutyl-2-phenyl-1H-benzimidazole |

Note: The data in this table is based on general methods for benzimidazole synthesis and the existence of related commercial products. Specific yields and conditions for this compound may vary.

Formation of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from o-phenylenediamines. The condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930), biacetyl, or benzil, in a suitable solvent like ethanol (B145695) or acetic acid, yields 7-chloro-1-isobutyl-quinoxaline derivatives. nih.gov This reaction is a cornerstone in quinoxaline synthesis and generally proceeds in high yield. The reaction is often catalyzed by acids.

Table 4: Synthesis of Quinoxaline Derivatives

| 1,2-Dicarbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Glyoxal | Ethanol, rt | 7-Chloro-1-isobutylquinoxaline |

| Biacetyl (2,3-Butanedione) | Acetic Acid, reflux | 7-Chloro-1-isobutyl-2,3-dimethylquinoxaline |

Note: This data represents typical conditions for quinoxaline synthesis from o-phenylenediamines and may require optimization for this compound.

Annulation Reactions to Construct Diverse Nitrogen-Containing Heterocycles

Annulation reactions, which involve the formation of a new ring fused to the benzene (B151609) core, are a cornerstone of the synthetic utility of ortho-diamines. This compound is a prime candidate for such transformations, leading to the formation of a variety of nitrogen-containing heterocycles, most notably benzimidazoles and quinoxalines.

The condensation of ortho-phenylenediamines with various carbonyl-containing compounds is a well-established method for the synthesis of these heterocyclic systems. In the case of this compound, reaction with aldehydes or carboxylic acids and their derivatives can lead to the formation of substituted benzimidazoles. Similarly, reaction with α-dicarbonyl compounds, such as glyoxal or benzil, is expected to yield substituted quinoxalines.

While specific literature on the annulation reactions of this compound is not extensively available, the general principles of these reactions are well-documented for analogous substituted ortho-phenylenediamines. The reaction typically proceeds through initial Schiff base formation followed by an intramolecular cyclization and subsequent aromatization.

Table 1: Potential Annulation Reactions of this compound

| Reactant | Expected Heterocyclic Product | General Reaction Conditions |

| Aldehyd (R-CHO) | Substituted Benzimidazole | Acid or base catalysis, various solvents |

| Carboxylic Acid (R-COOH) | Substituted Benzimidazole | High temperature, dehydrating agents |

| α-Diketone (R-CO-CO-R') | Substituted Quinoxaline | Acid or base catalysis, various solvents |

Influence of Chloro and Isobutyl Substituents on Reaction Regioselectivity and Stereoselectivity

The presence of the chloro and N-isobutyl substituents on the benzene-1,2-diamine scaffold introduces significant complexity and the potential for regioselectivity in its reactions.

Regioselectivity in the context of annulation reactions refers to the preferential formation of one constitutional isomer over another. In the cyclization reactions of this compound, two regioisomeric products are often possible, depending on which nitrogen atom of the diamine participates in the initial condensation step.

For instance, in the synthesis of benzimidazoles from an unsymmetrical aldehyde, the initial imine formation can occur at either the primary amine (N2) or the secondary N-isobutyl amine (N1). Subsequent cyclization would lead to two different regioisomeric benzimidazoles. The electronic and steric effects of the chloro and isobutyl groups play a crucial role in determining the preferred reaction pathway. The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the adjacent amino groups, while the bulky isobutyl group can sterically hinder reactions at the N1 position.

Stereoselectivity , the preferential formation of one stereoisomer over another, is less commonly a factor in the initial annulation reactions to form aromatic heterocycles like benzimidazoles and quinoxalines, as these products are typically planar. However, if the substituents on the reactants or the resulting heterocyclic ring create chiral centers, the potential for stereoselective synthesis arises, although this is not a primary consideration for the core annulation process itself.

Role as a Key Synthetic Intermediate in Multi-step Organic Syntheses

Ortho-phenylenediamines are valuable intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and dyes. While specific, large-scale industrial applications of this compound are not widely reported in publicly available literature, its structural motifs suggest its potential as a precursor for various target compounds.

The combination of a chlorinated aromatic ring and a diamine functionality is found in a number of biologically active molecules. The chloro group can enhance lipophilicity and metabolic stability, while the diamine portion provides a handle for the construction of diverse heterocyclic systems which are common pharmacophores. For example, substituted benzimidazoles are known to exhibit a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties.

Furthermore, chlorinated aromatic compounds are frequently used in the synthesis of dyes and pigments, where the chlorine atom can modulate the color and lightfastness of the final product. The amino groups of this compound could be diazotized and coupled to form azo dyes, or condensed to create other chromophoric systems.

The isobutyl group, while adding to the steric bulk, also increases the lipophilicity of the molecule, which can be a desirable feature in the design of agrochemicals, facilitating their transport and interaction with biological targets in pests.

Table 2: Potential Applications as a Synthetic Intermediate

| Target Compound Class | Rationale for Use of this compound |

| Pharmaceuticals | Precursor for substituted benzimidazoles and quinoxalines with potential biological activity. Chloro group can enhance drug-like properties. |

| Agrochemicals | The combination of a chlorinated ring and lipophilic isobutyl group is common in pesticide and herbicide design. |

| Dyes and Pigments | The chlorinated diamine structure can serve as a building block for various classes of chromophores. |

This compound represents a synthetically versatile, yet underexplored, chemical entity. Its capacity to undergo annulation reactions to form important heterocyclic scaffolds like benzimidazoles and quinoxalines, coupled with the directing and modifying effects of its chloro and isobutyl substituents, marks it as a compound of interest for further investigation. While detailed research findings on its specific reactivity are limited, the foundational principles of organic chemistry suggest its significant potential as a key intermediate in the development of new pharmaceuticals, agrochemicals, and materials. Further research into the specific reaction conditions and outcomes for this compound is warranted to fully unlock its synthetic potential.

Mechanistic Investigations of Reactions Involving 6 Chloro N1 Isobutylbenzene 1,2 Diamine

Elucidation of Reaction Pathways and Transient Intermediates

The reaction pathways of 6-Chloro-N1-isobutylbenzene-1,2-diamine are largely dictated by the presence of the two amino groups in ortho position to each other, the chloro substituent, and the isobutyl group on one of the nitrogens. A primary and highly useful reaction pathway for this class of compounds is the condensation reaction with 1,2-dicarbonyl compounds to form quinoxalines. nih.govsid.irsapub.orgencyclopedia.pub

The generally accepted mechanism for this reaction proceeds through a series of steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. The N1-isobutyl group may sterically hinder the attack from the substituted amine, suggesting that the primary N2-amine is the more likely initial nucleophile.

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a transient hemiaminal intermediate.

Dehydration: The hemiaminal intermediate readily loses a molecule of water to form a Schiff base (an imine).

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate.

Final Dehydration: A second dehydration step occurs, resulting in the formation of the stable aromatic quinoxaline (B1680401) ring.

Transient intermediates in this pathway, such as the hemiaminal and the subsequent cyclic aminal, are typically unstable and not isolated. Their existence is inferred from mechanistic studies of similar reactions.

Another significant reaction pathway for this compound is the synthesis of benzimidazoles. This can be achieved through condensation with aldehydes or carboxylic acids and their derivatives. rsc.orgresearchgate.net In the case of reaction with an aldehyde, the proposed pathway involves:

Initial Nucleophilic Attack: Similar to quinoxaline formation, one of the amino groups attacks the carbonyl carbon of the aldehyde.

Formation of a Hemiaminal: A hemiaminal intermediate is formed.

Dehydration to a Schiff Base: The hemiaminal dehydrates to form a Schiff base.

Intramolecular Cyclization: The second amino group attacks the imine carbon, leading to a dihydrobenzimidazole intermediate.

Oxidation: The dihydrobenzimidazole is then oxidized to the final benzimidazole (B57391) product. The oxidant can be atmospheric oxygen or an added reagent.

Kinetic Studies and Determination of Rate Laws for Specific Transformations

Kinetic studies are essential to understand the rate at which a reaction proceeds and to determine the factors that influence it. For the condensation reaction of o-phenylenediamines with dicarbonyl compounds to form quinoxalines, the rate law is often found to be dependent on the concentrations of both reactants.

A general rate law for the reaction can be expressed as:

Rate = k[this compound]^m[Dicarbonyl Compound]^n

Where:

k is the rate constant.

[this compound] and [Dicarbonyl Compound] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant.

The presence of a catalyst, such as an acid or a metal complex, can significantly alter the rate law. sid.irsapub.org For a catalyzed reaction, the rate law would also include the concentration of the catalyst. For instance, in an acid-catalyzed reaction, the rate law might take the form:

Rate = k_cat[this compound][Dicarbonyl Compound][H+]

The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation.

Below is a hypothetical data table illustrating how reaction rates might vary with reactant concentrations for the formation of a quinoxaline derivative.

| Experiment | [this compound] (mol/L) | [Dicarbonyl Compound] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This is a hypothetical table for illustrative purposes.

From this hypothetical data, doubling the concentration of the diamine doubles the rate, and doubling the concentration of the dicarbonyl compound also doubles the rate. This would indicate that the reaction is first order with respect to both reactants.

Analysis of Transition States in Catalyzed and Uncatalyzed Reactions

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. The energy required to reach this state is the activation energy of the reaction. Computational chemistry provides powerful tools for the analysis of transition states. fossee.in

In the uncatalyzed condensation of this compound with a dicarbonyl compound, the transition states would correspond to the highest energy points along the reaction coordinate for each step, such as the formation of the hemiaminal and the intramolecular cyclization. The chloro-substituent's electron-withdrawing nature can influence the stability of these transition states.

In catalyzed reactions, the catalyst provides an alternative reaction pathway with a lower activation energy. For example, in an acid-catalyzed reaction, the protonation of a carbonyl oxygen on the dicarbonyl compound makes the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack. This lowers the energy of the transition state for the initial nucleophilic attack.

The table below summarizes the likely effects of a catalyst on the activation energy.

| Reaction Type | Key Feature of Transition State | Effect on Activation Energy (Ea) |

| Uncatalyzed | Formation of a neutral hemiaminal intermediate. | Higher Ea |

| Acid-Catalyzed | Formation of a protonated hemiaminal intermediate, with positive charge delocalized. | Lower Ea |

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the geometries and energies of the reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism. fossee.in

Effects of Solvent and Temperature on Reaction Mechanisms

The choice of solvent and the reaction temperature can have a profound impact on the reaction mechanism and rate.

Solvent Effects:

Solvents can influence reactions in several ways:

Solvation of Reactants and Transition States: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that involve the formation of such species. For the formation of quinoxalines or benzimidazoles, which involve polar intermediates, a polar protic solvent like ethanol (B145695) or a polar aprotic solvent like DMSO can be beneficial. encyclopedia.pub

Participation in the Reaction: Some solvents can act as catalysts or reactants. For example, in some cases, water can participate in proton transfer steps.

Solubility: The reactants must be sufficiently soluble in the solvent for the reaction to occur at a reasonable rate.

The table below outlines the expected effect of different solvent types on the condensation reaction.

| Solvent Type | Polarity | Protic/Aprotic | Expected Effect on Condensation Rate |

| Ethanol | Polar | Protic | Can stabilize polar intermediates and facilitate proton transfer, generally leading to a good reaction rate. |

| Dichloromethane | Nonpolar | Aprotic | Lower rates due to poor stabilization of polar intermediates. |

| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | Can effectively solvate cations and accelerate the reaction. sapub.org |

| Water | Highly Polar | Protic | Can be a good solvent for some "green chemistry" approaches, but may also lead to side reactions like hydrolysis. sid.ir |

Temperature Effects:

Temperature primarily affects the rate of reaction. According to the Arrhenius equation, the rate constant increases exponentially with temperature. Therefore, increasing the reaction temperature generally leads to a faster reaction. However, high temperatures can also promote side reactions or decomposition of reactants and products, leading to lower yields of the desired product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions. For many organic syntheses involving diamines, temperatures ranging from room temperature to the reflux temperature of the solvent are commonly employed. chim.it

Theoretical and Computational Chemistry Studies on 6 Chloro N1 Isobutylbenzene 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like 6-Chloro-N1-isobutylbenzene-1,2-diamine. bohrium.comresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, its stability, and its fundamental chemical characteristics.

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the aromatic benzene (B151609) ring, the electron-donating amino (-NH2) and isobutylamino (-NHCH2CH(CH3)2) groups, and the electron-withdrawing chloro (-Cl) group. The amino groups increase the electron density of the benzene ring through resonance, while the chloro group withdraws electron density via its inductive effect.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For analogous chloroanilines, DFT calculations have been used to determine these global reactivity descriptors. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Anilines (Illustrative Data) This table presents illustrative data based on typical values for related compounds, as direct data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -5.1 | -0.2 | 4.9 |

| 4-Chloroaniline | -5.3 | -0.5 | 4.8 |

| N-alkylaniline | -4.9 | -0.1 | 4.8 |

| Predicted: this compound | -5.2 | -0.4 | 4.8 |

Conformational Analysis and Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. unacademy.com For this compound, significant conformational flexibility exists due to the rotation around the C-N bonds of the amino and isobutylamino groups, as well as the C-C bonds within the isobutyl group.

The isobutyl group itself has several possible conformations, such as anti and gauche, which influence its steric profile. unacademy.comyoutube.com The orientation of the amino and isobutylamino groups relative to the benzene ring and the chloro substituent is critical. Intramolecular hydrogen bonding between the hydrogen of one amino group and the nitrogen or chlorine atom of the adjacent group can significantly influence the preferred conformation. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the molecule, providing insights into its flexibility, conformational transitions, and interactions with its environment. These simulations model the movement of atoms over time based on a force field, offering a dynamic picture of the molecule's behavior that complements static quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. researchgate.netrsc.org For this compound, a key reaction is the formation of benzimidazoles, which occurs through the reaction of the diamine with aldehydes or carboxylic acids. researchgate.netresearcher.life

The mechanism for such a reaction would typically involve:

Nucleophilic attack of one of the amino groups on the carbonyl carbon of the reacting partner.

Formation of a tetrahedral intermediate.

Dehydration to form a Schiff base (imine).

Intramolecular cyclization via attack of the second amino group.

A final aromatization step to form the stable benzimidazole (B57391) ring.

DFT calculations can be used to model the energy profile of this entire process. researchgate.net The calculations would identify the structures of intermediates and transition states along the reaction pathway. The presence of the chloro and isobutyl groups will influence the reaction rates and equilibria by modifying the nucleophilicity of the amino groups and the stability of the intermediates. For instance, the electron-withdrawing chloro group may slightly decrease the nucleophilicity of the adjacent amino group.

Prediction of Reactivity and Selectivity via Computational Tools

Computational tools can predict the reactivity and selectivity of this compound in various chemical reactions. Local reactivity descriptors, derived from DFT, are particularly useful for this purpose. researchgate.net

Fukui Functions and Local Philicity: These descriptors indicate which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the diamine are expected to be the primary sites for nucleophilic attack, while the carbon atoms of the benzene ring, particularly those ortho and para to the amino groups, would be activated towards electrophilic substitution.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically around the nitrogen atoms) indicate sites prone to attack by electrophiles, while regions of positive potential are susceptible to nucleophilic attack.

Advanced Applications in Chemical Research Utilizing 6 Chloro N1 Isobutylbenzene 1,2 Diamine

Future Research Directions in the Chemistry of 6 Chloro N1 Isobutylbenzene 1,2 Diamine

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

A promising direction is the adoption of "Hydrogen Borrowing" or "Borrowing Hydrogen" catalysis. This redox-neutral method allows for the N-alkylation of amines using alcohols, which are often more readily available and less toxic than alkyl halides. manchester.ac.uk In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with the amine via reductive amination, regenerating the catalyst and releasing water as the sole byproduct. manchester.ac.uk Research into applying this to the selective isobutylation of 4-chloro-2-nitroaniline (B28928), followed by a green reduction step, could provide a highly atom-economical route to the target compound.

Furthermore, novel one-pot strategies that combine C-N bond formation and nitro group reduction are highly desirable. A recently developed strategy using blue light irradiation to couple nitrobenzenes and amines offers a conceptually new approach to ortho-phenylenediamine synthesis. manchester.ac.uk This method proceeds through a nitrene intermediate and a series of electrocyclic reactions, avoiding the need for pre-functionalized halogenated substrates. manchester.ac.uk Adapting such photoredox methodologies for the direct synthesis of 6-Chloro-N1-isobutylbenzene-1,2-diamine from a simple nitroarene precursor could represent a significant leap in synthetic efficiency and sustainability.

| Parameter | Traditional Synthesis (Hypothetical) | Proposed Sustainable Synthesis (e.g., Hydrogen Borrowing) |

| Starting Materials | 4-chloro-2-nitroaniline, Isobutyl bromide | 4-chloro-2-nitroaniline, Isobutanol |

| Key Reagents | Strong base (e.g., NaH), Stoichiometric Reductant (e.g., SnCl2) | Reusable metal catalyst (e.g., Iridium-based) |

| Byproducts | Halide salts, Metal waste | Water |

| Atom Economy | Low to Moderate | High |

| Environmental Impact | High (toxic reagents, waste) | Low (benign byproduct, catalyst recycling) |

Interdisciplinary Approaches in Organic and Inorganic Chemistry

The true potential of this compound lies at the interface of organic and inorganic chemistry. As a bidentate ligand, it can coordinate with a wide array of transition metals to form stable chelate complexes. The specific substitution pattern—a sterically demanding N-isobutyl group and an electron-withdrawing chloro group—can be exploited to fine-tune the properties of these metal complexes for specific applications.

Future research should explore the synthesis of nickel(II)-diamine complexes. Chiral nickel complexes have shown significant promise in asymmetric catalysis, but understanding their coordination and the origin of stereoselectivity is crucial. nih.gov Experimental and computational studies on complexes derived from this compound could clarify how the ligand's asymmetry and electronic properties influence catalytic processes like Michael additions. nih.govacs.org The N-H group on the ligand can play a critical orienting role, minimizing steric repulsion and directing the reaction pathway. acs.org

Another fertile ground for research is the development of functional materials. The ortho-diamine moiety is a precursor to benzimidazoles, which are known to self-assemble and exhibit interesting photophysical properties. By forming metal complexes first and then performing subsequent organic transformations (e.g., cyclization to a benzimidazole), researchers could create novel organometallic polymers or luminescent materials where the metal center's properties are modulated by the ligand framework.

Advancements in Computational Predictions for Diamine Reactivity

Computational chemistry offers a powerful lens for predicting and understanding the reactivity of complex molecules, saving significant time and resources in the laboratory. For this compound, computational methods can provide deep insights into its behavior.

A key area for investigation is the prediction of site selectivity. The two nitrogen atoms of the diamine are electronically and sterically distinct. Density Functional Theory (DFT) calculations can be used to determine the local reactivity descriptors for each nitrogen atom. mdpi.com For instance, Fukui functions can indicate which nitrogen is more susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies for selective functionalization. mdpi.com Quantum calculations can also be used to design catalysts and optimize reaction conditions for selective reactions, such as the N-selective nitroso aldol (B89426) reaction. mdpi.com

Furthermore, computational modeling can predict the outcomes of catalytic reactions involving metal complexes of the diamine. By modeling the transition states of a catalytic cycle, researchers can understand the factors that control enantioselectivity. acs.org For example, in a nickel-catalyzed reaction, computational analysis can determine whether the lowest-energy transition state involves the substrate binding in the same plane as the diamine ligand or in an apical-equatorial position, which in turn dictates the stereochemical outcome. nih.gov A combination of docking and molecular dynamics simulations could also be employed to predict the substrate scope and selectivity of enzymes designed to act on this diamine or its derivatives. nih.gov

| Computational Metric (Hypothetical) | N1 (Isobutyl-substituted) | N2 (Unsubstituted) | Predicted Implication |

| Calculated pKa | Higher | Lower | N2 is more acidic and a better proton donor in H-bonding. |

| Calculated Nucleophilicity Index | Lower | Higher | N2 is the more likely site of initial attack by electrophiles. |

| Steric Hindrance (Cone Angle) | Larger | Smaller | Reactions with bulky reagents will favor the N2 position. |

| Mulliken Atomic Charge | More negative | Less negative | N1 may form stronger dative bonds to metal centers. |

Investigation of Unexplored Reactivity Patterns and Chemical Space Expansion

Beyond its use as a ligand or a precursor for simple benzimidazoles, this compound holds potential for unexplored chemical transformations that could significantly expand its utility.

A primary avenue for future work is the use of the chloro-substituent as a synthetic handle for post-modification. After the diamine has been used to form a heterocyclic core (like a benzimidazole (B57391) or quinoxaline), the chlorine atom remains as a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This strategy allows for the late-stage diversification of complex molecules, enabling the rapid generation of libraries of compounds for biological screening or materials testing.

Another area of interest is the selective C-H activation of the aromatic ring. While the chlorine atom directs electrophilic substitution to specific positions, modern catalytic methods could enable the direct functionalization of other C-H bonds on the ring, a process that is often more atom-economical than traditional methods. Research into iridium or rhodium-catalyzed C-H borylation or amination could yield novel, polysubstituted aniline (B41778) derivatives that are otherwise difficult to access.

Finally, the unique arrangement of functional groups could be exploited in multicomponent reactions (MCRs). Designing novel MCRs that utilize the diamine, an aldehyde, and a third reactive partner could lead to the one-pot synthesis of highly complex and diverse molecular scaffolds, opening up new areas of chemical space for drug discovery and materials science.

Q & A

Q. What are the common synthetic routes for 6-Chloro-N1-isobutylbenzene-1,2-diamine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React a chlorinated benzene precursor with isobutylamine under reflux in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

- Step 2 : Purify intermediates via column chromatography. Yield optimization can be achieved using microwave-assisted synthesis (50–100°C, 30–60 min) or continuous flow reactors to enhance scalability .

- Key Reagents : Sodium cyanoborohydride for reductive amination , copper catalysts for coupling reactions .

Q. How is this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak at m/z 229.08) .

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve chiral centers if present .

Q. What are the known biological activities of this compound and its structural analogs?

- Methodological Answer :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via MIC assays (e.g., S. aureus MIC: 8–16 µg/mL) .

- Anticancer Potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ values reported for lung and breast cancer models) .

- Mechanistic Insights : Fluorescence quenching assays to study DNA intercalation or protein binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy data for this compound?

- Methodological Answer :

- Reproduce Assays : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .

- Structural Analog Comparison : Compare activity with analogs like N1-(2-Fluorophenyl)benzene-1,2-diamine to identify substituent effects .

- Dose-Response Curves : Use nonlinear regression models to calculate precise EC₅₀/IC₅₀ values .

Q. What computational strategies are effective in predicting the drug-likeness of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like estrogen receptors (e.g., docking scores: −7.3 kcal/mol) .

- ADME Prediction : Apply QikProp to assess permeability (e.g., Caco-2 Papp > 50 nm/s) and cytochrome P450 interactions .

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate target-ligand stability .

Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to achieve >90% enantiomeric excess (ee) .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification .

- Circular Dichroism (CD) : Monitor ee during synthesis via CD spectra at 220–260 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.